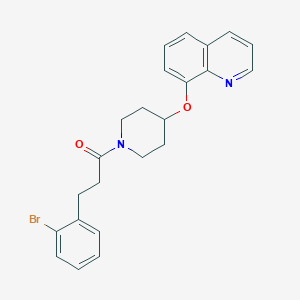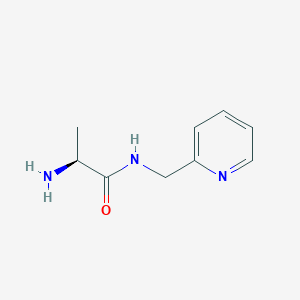
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide
Übersicht
Beschreibung
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide, also known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide acts as an agonist of the (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptor, a subtype of glutamate receptor that is widely distributed throughout the central nervous system. When (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide binds to the receptor, it causes the influx of positively charged ions, leading to the depolarization of the neuron and the initiation of an action potential.
Biochemical and Physiological Effects
The activation of (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptors by (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide leads to various biochemical and physiological effects, including increased synaptic transmission, enhanced synaptic plasticity, and the modulation of neuronal excitability. These effects have been implicated in learning and memory processes, as well as in the development and maintenance of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has several advantages as a research tool, including its high potency and selectivity for (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptors, as well as its ability to cross the blood-brain barrier. However, its use is limited by its short half-life and its potential toxicity at high concentrations.
Zukünftige Richtungen
May include the development of more potent and selective (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptor agonists, as well as the investigation of the role of (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptors in other physiological processes. Additionally, the use of (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide in drug discovery may lead to the identification of novel therapeutic targets and the development of new treatments for neurological disorders.
Conclusion
In conclusion, (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively activate (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptors in the brain has led to its use in studies related to neurophysiology, neuropharmacology, and drug discovery. While its use is limited by its potential toxicity at high concentrations, ongoing research may lead to the development of more potent and selective (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptor agonists and the identification of novel therapeutic targets for neurological disorders.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has been widely used in scientific research due to its ability to selectively activate (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide receptors in the brain. This has led to its use in studies related to neurophysiology, neuropharmacology, and drug discovery. (S)-2-Amino-N-pyridin-2-ylmethyl-propionamide has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(10)9(13)12-6-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOUXGMVYDTHPG-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-pyridin-2-ylmethyl-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



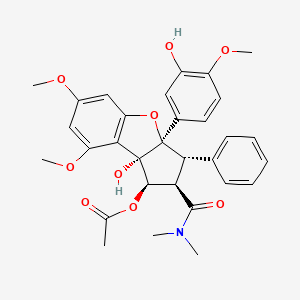
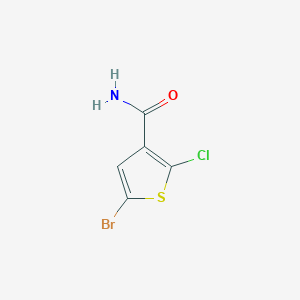
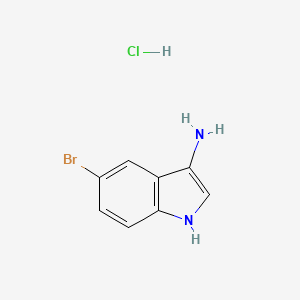

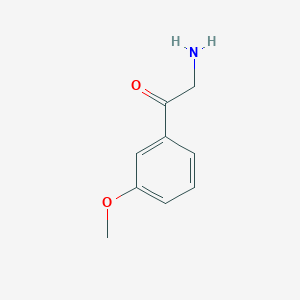

![[1-(1-Aminoethyl)cyclopropyl]methanol](/img/structure/B3248842.png)
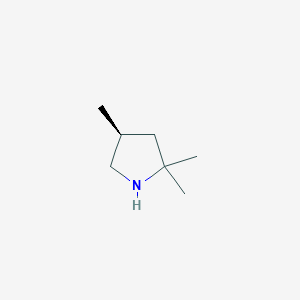



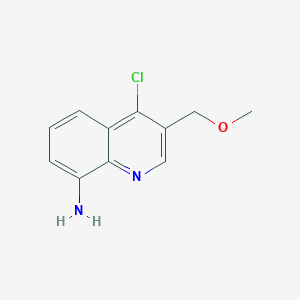
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)
